
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is an organic compound characterized by the presence of a bromobenzylidene group attached to a dimethoxyethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine typically involves the condensation reaction between 4-bromobenzaldehyde and 2,2-dimethoxyethanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of this compound can yield products such as bromobenzaldehyde derivatives.
Reduction: Reduction can produce (E)-N-(4-bromobenzyl)-2,2-dimethoxyethanamine.
Substitution: Substitution reactions can lead to the formation of various substituted benzylidene derivatives.
科学研究应用
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can form specific interactions with active sites, while the dimethoxyethanamine moiety can influence the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
相似化合物的比较
Similar Compounds
- (E)-N-(4-bromobenzylidene)-1-benzofuran-2-carbohydrazide
- 2-[(E)-(4-Bromobenzylidene)amino]benzonitrile
- 2-[(E)-(4-Bromobenzylidene)amino]benzenethiol
Uniqueness
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is unique due to the presence of the dimethoxyethanamine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research applications to explore new chemical reactions and biological interactions.
属性
CAS 编号 |
1009309-65-2 |
|---|---|
分子式 |
C11H14BrNO2 |
分子量 |
272.14 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-7,11H,8H2,1-2H3 |
InChI 键 |
ILGOOXRFTJHHQD-UHFFFAOYSA-N |
规范 SMILES |
COC(CN=CC1=CC=C(C=C1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



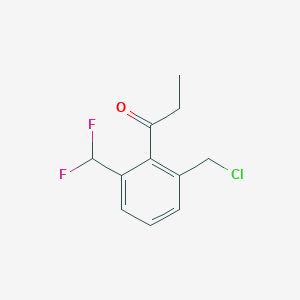
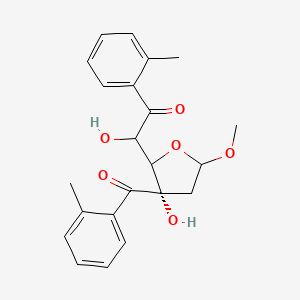
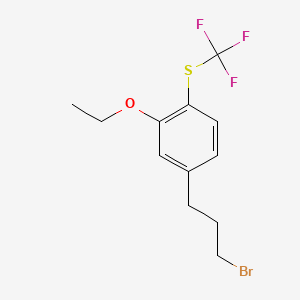
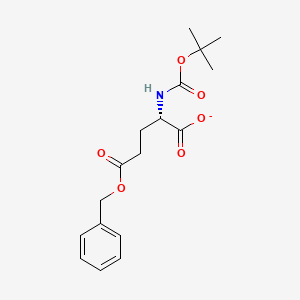
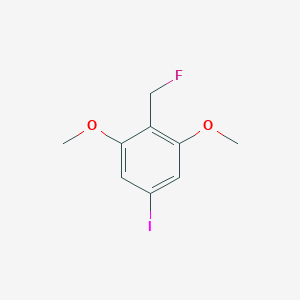
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
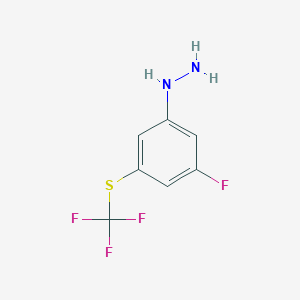
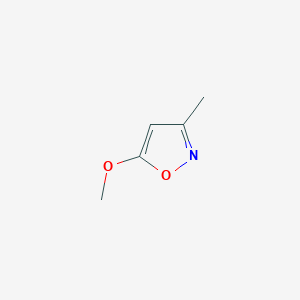
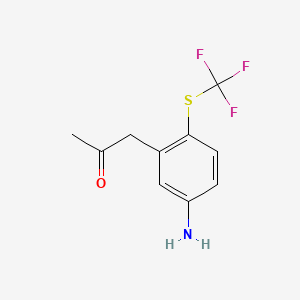
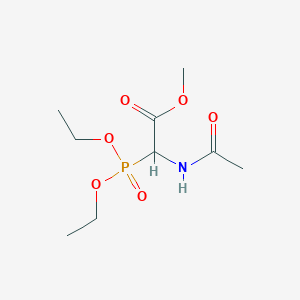
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)

![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
